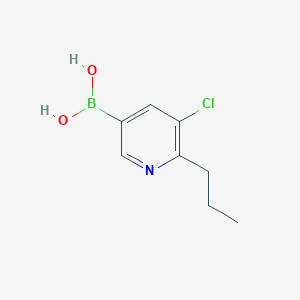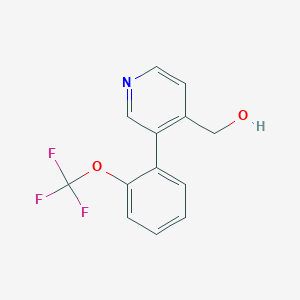
2-Bromo-4-tert-butyl-6-(3,5-di-tert-butylphenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-tert-butyl-6-(3,5-di-tert-butylphenyl)phenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of bromine, tert-butyl groups, and phenolic structures, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-tert-butyl-6-(3,5-di-tert-butylphenyl)phenol typically involves the bromination of 2,6-di-tert-butylphenol. This reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position . The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent such as benzene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing advanced techniques to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-tert-butyl-6-(3,5-di-tert-butylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium ferricyanide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
Major products formed from these reactions include various substituted phenols, quinones, and other derivatives that retain the tert-butyl groups and phenolic structure .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-tert-butyl-6-(3,5-di-tert-butylphenyl)phenol has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-tert-butyl-6-(3,5-di-tert-butylphenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and phenolic groups play a crucial role in its binding affinity and reactivity. Pathways involved may include oxidative stress modulation and inhibition of specific enzymatic activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-bromophenol: Similar in structure but lacks the additional phenyl group.
4-Bromo-2,6-di-tert-butylphenol: Another closely related compound with similar reactivity.
Uniqueness
2-Bromo-4-tert-butyl-6-(3,5-di-tert-butylphenyl)phenol stands out due to its additional phenyl group, which enhances its steric and electronic properties, making it more versatile in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C24H33BrO |
|---|---|
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
2-bromo-4-tert-butyl-6-(3,5-ditert-butylphenyl)phenol |
InChI |
InChI=1S/C24H33BrO/c1-22(2,3)16-10-15(11-17(12-16)23(4,5)6)19-13-18(24(7,8)9)14-20(25)21(19)26/h10-14,26H,1-9H3 |
InChI-Schlüssel |
HGAGKXSYMYJMQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=C(C(=CC(=C2)C(C)(C)C)Br)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


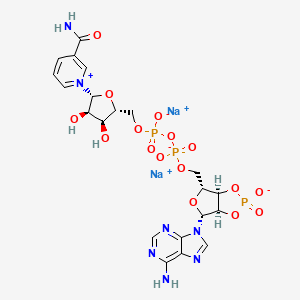
![4-[(E)-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropylaniline](/img/structure/B14087221.png)
![1-(3-Propoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087228.png)
![[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate](/img/structure/B14087229.png)
![2-[2-Bromo-6-nitro-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14087231.png)
![1-(3,4-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087244.png)

![ethyl 3-[4-[1-[2-(2,3-dihydro-1H-isoindol-5-yl)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14087251.png)
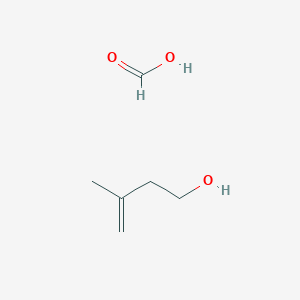
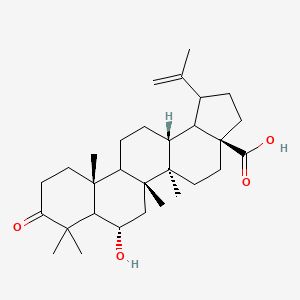
![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[3-(3-methylbutoxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B14087263.png)

